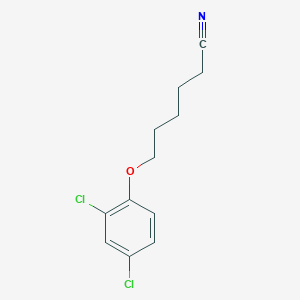

6-(2,4-Dichloro-phenoxy)hexanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(2,4-Dichloro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13Cl2NO It is characterized by the presence of a nitrile group attached to a hexane chain, which is further substituted with a 2,4-dichlorophenoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichloro-phenoxy)hexanenitrile typically involves the reaction of 2,4-dichlorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

化学反应分析

Types of Reactions

6-(2,4-Dichloro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives.

科学研究应用

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 6-(2,4-Dichloro-phenoxy)hexanenitrile typically involves a nucleophilic substitution reaction. The primary method includes reacting 2,4-dichlorophenol with 6-bromohexanenitrile in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually conducted under heating conditions to facilitate the formation of the desired nitrile compound.

Chemical Structure:

The chemical structure of this compound includes a hexanenitrile chain attached to a 2,4-dichlorophenoxy group. This unique structure imparts specific reactivity and biological activity that are valuable for various applications.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form amides or carboxylic acids, reduction to primary amines, and nucleophilic substitution—makes it a versatile building block in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential enzyme inhibition and receptor binding properties. Its structural features allow it to interact with specific molecular targets, which can be crucial for studying biochemical pathways and drug interactions.

Industry

The compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique properties enable it to be employed in developing specialty chemicals with specific functionalities required in various industrial applications .

Enzyme Inhibition Studies

A study focused on the enzyme inhibition potential of this compound highlighted its effectiveness against certain biological targets. The compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting its potential use in therapeutic applications.

Agrochemical Development

In agrochemical research, this compound has been explored as a precursor for developing herbicides due to its structural similarity to known herbicidal compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D). This case study illustrated the compound's role in enhancing herbicidal efficacy while minimizing environmental impact .

作用机制

The mechanism of action of 6-(2,4-Dichloro-phenoxy)hexanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chlorinated phenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and receptors.

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated phenoxy structure.

6-(2,4-Dichlorophenoxy)hexanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

6-(2,4-Dichloro-phenoxy)hexanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the nitrile and chlorinated phenoxy groups makes it a versatile compound for various applications.

生物活性

6-(2,4-Dichloro-phenoxy)hexanenitrile is a compound of interest due to its potential biological activities, particularly in the context of herbicides and their interactions with biological systems. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound features a hexane backbone with a phenoxy group substituted by dichlorine atoms, contributing to its herbicidal properties. The molecular formula is C12H14Cl2N, and it has a molecular weight of approximately 245.16 g/mol.

The biological activity of this compound primarily revolves around its interaction with plant growth regulators and herbicidal action. It acts as an auxin mimic, disrupting normal plant growth by inducing uncontrolled cell division and elongation. This mechanism parallels that of other chlorophenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its toxicological effects on both plants and animals.

Herbicidal Effects

Research has shown that this compound exhibits significant herbicidal activity against various weed species. A study conducted by demonstrated that the compound effectively inhibited the growth of several broadleaf weeds in agricultural settings.

| Weed Species | Inhibition Rate (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

| Solanum nigrum | 90 |

The inhibition rates indicate a high efficacy of the compound in controlling these weed species.

Toxicological Studies

Toxicological assessments have revealed potential risks associated with exposure to this compound. A case study reported severe poisoning incidents linked to similar compounds, emphasizing the need for careful handling and application in agricultural practices .

Case Studies

- Case Study on Herbicide Poisoning : A report highlighted the acute effects of herbicide exposure in a rural population, where individuals displayed symptoms consistent with organophosphate poisoning after accidental exposure to chlorophenoxy herbicides . This underscores the importance of understanding the biological activity and potential toxicity of compounds like this compound.

- Long-term Exposure Effects : Epidemiological studies have suggested associations between long-term exposure to chlorophenoxy herbicides and increased cancer risks in agricultural workers . While specific data on this compound is limited, it is crucial to consider these findings when evaluating its safety profile.

Research Findings

Recent studies have focused on the extraction and characterization of biological activities related to compounds similar to this compound. For instance, research on discarded young fig fruits (DYFFs) indicated that phenolic compounds exhibit antioxidant properties which could correlate with the biological activities observed in herbicides .

属性

IUPAC Name |

6-(2,4-dichlorophenoxy)hexanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPFCQZLWEVIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。